molecular formula C11H9N5OS B245971 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

Cat. No. B245971
M. Wt: 259.29 g/mol
InChI Key: MWLPUKRXEYECNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In recent years, TTA has gained attention due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

TTA exerts its pharmacological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, cell differentiation, and inflammation. TTA binds to PPARγ and induces a conformational change that allows for the recruitment of co-activators and the subsequent transcriptional regulation of target genes.
Biochemical and Physiological Effects:
TTA has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glycemic control in animal models of diabetes. TTA has also been found to inhibit angiogenesis and metastasis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. Moreover, TTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection.

Advantages and Limitations for Lab Experiments

TTA has several advantages as a research tool, including its high potency and selectivity for PPARγ, its ability to cross the blood-brain barrier, and its low toxicity. However, TTA also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic environments, and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on TTA. First, further studies are needed to elucidate the molecular mechanisms underlying TTA's pharmacological effects, including its effects on gene expression, protein function, and signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of TTA in various diseases, including diabetes, cancer, and neurodegenerative disorders. Third, new synthetic methods for TTA and its derivatives should be developed to improve their potency, stability, and solubility. Finally, more studies are needed to investigate the safety and efficacy of TTA in human clinical trials.

Synthesis Methods

TTA can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization with triethyl orthoformate and acetylation with acetic anhydride. The purity of the synthesized TTA can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

TTA has been extensively studied in various scientific research fields due to its diverse pharmacological properties. TTA has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. TTA has also been found to exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Moreover, TTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C11H9N5OS/c1-7(17)13-9-4-2-8(3-5-9)10-15-16-6-12-14-11(16)18-10/h2-6H,1H3,(H,13,17)

InChI Key

MWLPUKRXEYECNR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

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